molecular formula C22H20O2 B12559931 1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone CAS No. 143355-52-6

1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone

Cat. No.: B12559931
CAS No.: 143355-52-6
M. Wt: 316.4 g/mol
InChI Key: HQPYSNAVOZPCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone is an organic compound with a complex structure characterized by multiple phenyl groups and a methoxymethyl substituent

Preparation Methods

The synthesis of 1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone typically involves the reaction of tributyl (methoxymethyl)stannane with 4’-bromoacetophenone . This reaction proceeds under specific conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone can be compared with similar compounds such as:

Properties

CAS No.

143355-52-6

Molecular Formula

C22H20O2

Molecular Weight

316.4 g/mol

IUPAC Name

1-[4-[4-[4-(methoxymethyl)phenyl]phenyl]phenyl]ethanone

InChI

InChI=1S/C22H20O2/c1-16(23)18-7-9-20(10-8-18)22-13-11-21(12-14-22)19-5-3-17(4-6-19)15-24-2/h3-14H,15H2,1-2H3

InChI Key

HQPYSNAVOZPCIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.